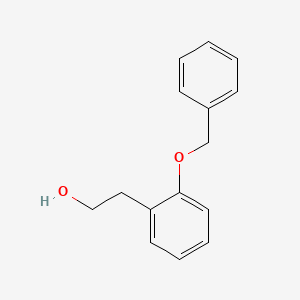

2-(2-(Benzyloxy)phenyl)ethanol

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to 2-(2-(Benzyloxy)phenyl)ethanol, such as 1-phenyl-2-(2-pyridyl)ethanol, can be achieved through reactions like the Knoevenagel condensation between 2-methylpyridine and benzaldehyde without catalysts or solvents (Percino et al., 2015). Another method involves the gold(I)-catalyzed intermolecular hydroalkoxylation of allenes with alcohols, demonstrating the synthesis of alkyl allylic ethers in high yield as a single regio- and stereoisomer (Zhang & Widenhoefer, 2008).

Molecular Structure Analysis

The molecular structure of related compounds, like the 1-phenyl-2-(2-pyridyl)ethanol, reveals crystallization in a monoclinic system with significant formation of intermolecular hydrogen bonds, contributing to the stability of the structure (Percino et al., 2015).

Chemical Reactions and Properties

Benzylation reactions, crucial for modifying the properties of alcohols, can be efficiently carried out using bench-stable pyridinium salts, converting alcohols into benzyl ethers under mild conditions (Poon & Dudley, 2006). The oxidative ortho-C-H benzoxylation of 2-phenylpyridines with benzyl alcohols and benzyl amines showcases the versatility of such chemical reactions under catalytic systems (Khemnar & Bhanage, 2014).

Physical Properties Analysis

The physical properties of similar compounds, such as solvates and adducts, are closely studied through crystallography, revealing complex structures with specific coordination geometries and intermolecular interactions that can influence their physical behavior (Chumakov et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity and transformation into different products, are exemplified by reactions like the oxidation of secondary alcohols to ketones, demonstrating the compound's versatility and potential for further chemical modifications (Mello et al., 1991).

Scientific Research Applications

Green Chemistry and Catalysis

2-(2-(Benzyloxy)phenyl)ethanol, also referred to as 2-phenyl ethanol, has been studied for its application in green chemistry. It is synthesized through the selective hydrogenation of styrene oxide using polyurea encapsulated catalysts in supercritical carbon dioxide. This method offers a clean and environmentally friendly alternative to traditional synthesis routes, avoiding the formation of isomerization or deoxygenated products (Yadav & Lawate, 2011).

Organic Synthesis

In organic synthesis, 2-phenyl ethanol is used in gold(I)-catalyzed intermolecular hydroalkoxylation of allenes with alcohols. This reaction demonstrates the effectiveness of using 2-phenyl ethanol in the synthesis of alkyl allylic ethers, showcasing its utility in creating complex organic molecules (Zhang & Widenhoefer, 2008).

Food and Pharmaceutical Industry

2-Phenyl ethanol has applications in the food and pharmaceutical industry due to its fragrant properties and bacteriostatic and antifungal character. Its use in chitosan films for controlled release of bioactives highlights its potential in food preservation and pharmaceutical formulations. The development of these films includes the creation of inclusion complexes with cyclodextrins to stabilize and control the release of 2-phenyl ethanol (Zarandona et al., 2020).

Material Science

In the field of material science, 2-phenyl-benzoxazole derivatives, including those with substituents related to 2-phenyl ethanol, have been used to create fluorescent nanomaterials. These derivatives exhibit strong blue light emission in the solid state and are potential candidates for applications in aqueous and biological media (Ghodbane et al., 2012).

Safety and Hazards

Mechanism of Action

Target of Action

Compounds with similar structures have been found to target egfr-tk (epidermal growth factor receptor tyrosine kinase) . EGFR-TK plays a crucial role in controlling several cellular processes like migration, angiogenesis, differentiation, and proliferation . Overexpression of EGFR-TK can lead to cancer .

Mode of Action

Benzylic compounds are known to be activated towards free radical attack . This activation is due to the adjacent aromatic ring, which enhances the reactivity of benzylic halides in SN1, SN2, and E1 reactions .

Biochemical Pathways

It’s worth noting that benzylic compounds can undergo oxidative degradation, which could potentially affect various biochemical pathways .

Pharmacokinetics

The compound has a logp value of 101 at 25℃ , suggesting it has some degree of lipophilicity, which could influence its absorption and distribution in the body.

Result of Action

It has been used in the synthesis of other compounds, such as 2,6-diaminopurines, and in the esterification with methacryloyl chloride . These reactions suggest that it can participate in various chemical transformations.

Action Environment

It’s known that the compound is a liquid at room temperature, has a mild rose odor , and is slightly soluble in chloroform and methanol . These properties could potentially influence its behavior in different environments.

properties

IUPAC Name |

2-(2-phenylmethoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c16-11-10-14-8-4-5-9-15(14)17-12-13-6-2-1-3-7-13/h1-9,16H,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAMXYCVETYXNSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10340161 | |

| Record name | 2-(2-(BENZYLOXY)PHENYL)ETHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56052-43-8 | |

| Record name | 2-(2-(BENZYLOXY)PHENYL)ETHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2,2-Trifluoro-n-[(1r)-1-phenylethyl]acetamide](/img/structure/B1269676.png)

![N-[4-(cyanoacetyl)phenyl]acetamide](/img/structure/B1269679.png)

![1-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanone](/img/structure/B1269687.png)

![N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine](/img/structure/B1269704.png)